molecular formula C7H13NO3 B6183272 methyl 1-hydroxypiperidine-2-carboxylate CAS No. 2624131-95-7

methyl 1-hydroxypiperidine-2-carboxylate

Cat. No.: B6183272
CAS No.: 2624131-95-7
M. Wt: 159.2
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Methyl 1-hydroxypiperidine-2-carboxylate can be synthesized using several methods. One common synthetic route involves the reaction of piperidine with monochloroacetic acid methyl ester. Another method includes the catalytic reduction of 2-acetyl-1-pyrroline. The reduction reaction produces a racemic mixture of the compound, which can be separated by column chromatography. Industrial production methods often involve these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Methyl 1-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 1-hydroxypiperidine-2-carboxylate has numerous applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules. In biology and medicine, it is used to develop pharmaceutical drugs with various therapeutic effects, including analgesic, antitumor, and anticonvulsant properties. The compound’s versatility makes it valuable in drug discovery and development, as well as in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of methyl 1-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it contributes to the formation of active pharmaceutical ingredients that exert their effects by binding to target receptors or enzymes. The exact mechanism depends on the final drug product synthesized from this compound. For instance, in analgesics, it may interact with opioid receptors, while in antitumor agents, it could inhibit specific enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Methyl 1-hydroxypiperidine-2-carboxylate can be compared with other piperidine derivatives such as 1-methyl-2-piperidone-4-carboxylate and methyl 1-oxo-2-piperidinecarboxylate. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its hydroxyl group, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

2624131-95-7

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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